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Compound of Interest

Compound Name: MS8535

Cat. No.: B12372420 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
MS8535 is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine

reader protein implicated in various pathological conditions, including cancer. Developed

through the optimization of a G9a/GLP inhibitor, MS8535 demonstrates high affinity and

selectivity for SPIN1, making it a valuable chemical probe for elucidating the biological

functions of this epigenetic reader. This technical guide provides a comprehensive overview of

the chemical structure, properties, and biological activity of MS8535, including detailed

experimental protocols and a summary of its engagement in key cellular signaling pathways.

Chemical Structure and Properties
MS8535, with the IUPAC name N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-

yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine, is a quinazoline derivative. Its chemical

and physical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C28H38N6O2

Molecular Weight 490.65 g/mol

IUPAC Name

N1-(7-(3-(isoindolin-2-

yl)propoxy)-6-methoxy-4-

(pyrrolidin-1-yl)quinazolin-2-yl)-

N2,N2-dimethylethane-1,2-

diamine

Synonyms MS-8535, Compound 18

CAS Number Not Available

Appearance Solid

Purity >98% (commercially available)

Solubility Soluble in DMSO

Storage
Store at -20°C for long-term

stability

Biological Activity and Selectivity
MS8535 is a highly selective inhibitor of SPIN1, a Tudor domain-containing protein that

recognizes and binds to specific histone methylation marks, thereby regulating gene

transcription. The inhibitory activity and binding affinity of MS8535 for SPIN1 have been

quantitatively characterized through various biochemical and biophysical assays.
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Parameter Value Assay Reference

IC50 for SPIN1 0.2 µM (202 ± 11 nM)

Fluorescence

Polarization (FP)

Biochemical Assay

Kd for SPIN1 30 ± 2 nM
Isothermal Titration

Calorimetry (ITC)

Cellular EC50 1.1 µM
NanoBRET Target

Engagement Assay

MS8535 exhibits excellent selectivity for SPIN1 over a panel of other epigenetic targets. In a

broad screening against 38 epigenetic targets, MS8535 showed no significant inhibition at a

concentration of 1 µM. A structurally similar but inactive analog, MS8535N (compound 19), is

available as a negative control for in-vitro and in-vivo studies.

Mechanism of Action and Signaling Pathways
MS8535 exerts its biological effects by directly binding to the Tudor domain of SPIN1, thereby

preventing its interaction with histone H3. This disruption of SPIN1's reader function interferes

with the transcription of its target genes. SPIN1 has been shown to be a key regulator in

several signaling pathways critical for cell proliferation, survival, and differentiation.

SPIN1-Modulated Signaling Pathways
The following diagrams illustrate the central role of SPIN1 in various signaling cascades.

Inhibition of SPIN1 by MS8535 is expected to modulate these pathways.
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Caption: SPIN1's role in major signaling pathways and the inhibitory effect of MS8535.
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Pharmacokinetics
The pharmacokinetic properties of MS8535 have been evaluated in mice, demonstrating its

bioavailability for in vivo studies.

Parameter Value Animal Model Dosing Reference

Administration

Route

Intraperitoneal

(IP)
C57BL/6 mice 5 mg/kg

Bioavailability
Orally

bioavailable
Mice Not specified

Plasma

Concentration

>100 nM for the

first 2 hours
C57BL/6 mice 5 mg/kg IP

Tolerance

Well-tolerated

with no clinical

signs of toxicity

C57BL/6 mice 5 mg/kg IP

Experimental Protocols
Detailed methodologies for the key experiments used to characterize MS8535 are provided

below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Biochemical Assay for
SPIN1 Inhibition
This assay measures the ability of MS8535 to displace a fluorescently labeled probe from the

SPIN1 protein.

Materials:

Recombinant SPIN1 protein

Fluorescently labeled probe (e.g., a peptide derived from histone H3)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12372420?utm_src=pdf-body
https://www.benchchem.com/product/b12372420?utm_src=pdf-body
https://www.benchchem.com/product/b12372420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS8535 stock solution in DMSO

384-well, low-volume, black, round-bottom plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of MS8535 in assay buffer.

In a 384-well plate, add the SPIN1 protein and the fluorescent probe to each well to a final

volume of 10 µL.

Add 10 µL of the serially diluted MS8535 or DMSO (vehicle control) to the wells.

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from

light.

Measure fluorescence polarization using a plate reader with appropriate excitation and

emission wavelengths for the fluorophore.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for the Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity
ITC directly measures the heat change upon binding of MS8535 to SPIN1, allowing for the

determination of the dissociation constant (Kd).
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Materials:

Recombinant SPIN1 protein

MS8535 stock solution

ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

Isothermal titration calorimeter

Procedure:

Dialyze the SPIN1 protein against the ITC buffer.

Prepare a solution of SPIN1 in the ITC buffer at a known concentration (e.g., 10-20 µM).

Prepare a solution of MS8535 in the same ITC buffer at a concentration 10-20 fold higher

than the protein concentration.

Load the SPIN1 solution into the sample cell of the calorimeter and the MS8535 solution into

the injection syringe.

Perform a series of injections of the MS8535 solution into the sample cell while monitoring

the heat change.

Analyze the resulting data using the instrument's software to determine the binding affinity

To cite this document: BenchChem. [MS8535: A Potent and Selective SPIN1 Inhibitor for
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372420#ms8535-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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